molecular formula C21H28N4OS B3016451 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-99-9

2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B3016451
CAS No.: 851809-99-9
M. Wt: 384.54
InChI Key: PWSSKSYDSPYWTM-UHFFFAOYSA-N
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Description

2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a piperidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reactions: The triazole and thiazole rings are then coupled together using suitable coupling agents such as EDCI or DCC.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-[(3-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 2-methyl-5-[(4-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Uniqueness

The uniqueness of 2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-methyl-5-[(3-methylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-13(2)16-7-9-17(10-8-16)18(24-11-5-6-14(3)12-24)19-20(26)25-21(27-19)22-15(4)23-25/h7-10,13-14,18,26H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSSKSYDSPYWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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